molecular formula C22H22FN5O2 B11229228 1-(4-fluoro-1H-indazol-3-yl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

1-(4-fluoro-1H-indazol-3-yl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B11229228
M. Wt: 407.4 g/mol
InChI Key: LUMYBJNPBNKZDV-UHFFFAOYSA-N
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Description

1-(4-FLUORO-1H-INDAZOL-3-YL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUORO-1H-INDAZOL-3-YL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indazole Core: Starting with a suitable precursor, such as 4-fluoroaniline, the indazole core can be synthesized through cyclization reactions.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Pyrrolidin-2-One Ring: The final step involves the formation of the pyrrolidin-2-one ring through cyclization reactions, often under specific conditions such as elevated temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUORO-1H-INDAZOL-3-YL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-FLUORO-1H-INDAZOL-3-YL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of biochemical pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole Derivatives: Compounds with similar indazole cores but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings and varying functional groups.

    Pyrrolidin-2-One Derivatives: Compounds with pyrrolidin-2-one rings and different side chains.

Uniqueness

1-(4-FLUORO-1H-INDAZOL-3-YL)-4-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H22FN5O2

Molecular Weight

407.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C22H22FN5O2/c23-17-7-4-8-18-20(17)21(25-24-18)28-14-15(13-19(28)29)22(30)27-11-9-26(10-12-27)16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,24,25)

InChI Key

LUMYBJNPBNKZDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4=NNC5=C4C(=CC=C5)F

Origin of Product

United States

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